molecular formula C9H9ClO2 B3049845 2-Methoxy-3-methylbenzoyl chloride CAS No. 22256-43-5

2-Methoxy-3-methylbenzoyl chloride

Cat. No.: B3049845
CAS No.: 22256-43-5
M. Wt: 184.62 g/mol
InChI Key: XQUPQFHWGYHBLK-UHFFFAOYSA-N
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Description

Significance as a Versatile Acylating Agent in Organic Chemistry

The primary role of 2-methoxy-3-methylbenzoyl chloride in organic chemistry is that of a versatile acylating agent. Acylating agents are instrumental in introducing an acyl group (R-C=O) into a molecule, and this compound accomplishes this by transferring the 2-methoxy-3-methylbenzoyl moiety. This reactivity is fundamental to the construction of amides and esters through reactions with nucleophiles like amines and alcohols, respectively.

A prominent application showcasing its significance is the synthesis of Methoxyfenozide, a highly selective insect growth regulator. chemicalbook.com Methoxyfenozide functions by mimicking the insect molting hormone, ecdysone, and is valued for its low toxicity to mammals. In this synthesis, this compound acts as a key intermediate, demonstrating its industrial importance. chemicalbook.comgoogle.com The compound is also utilized in the synthesis of deuterated Methoxyfenozide-d9 for research purposes. chemicalbook.comchemdad.com

Positional Isomerism and Substituent Effects in Aromatic Acyl Chlorides

The chemical behavior of this compound is intricately linked to the arrangement of its substituents on the aromatic ring, a concept known as positional isomerism. The specific placement of the methoxy (B1213986) and methyl groups influences the reactivity of the acyl chloride functional group.

Substituent Effects: The electronic properties of the substituents play a crucial role. The methoxy group (-OCH₃) is an electron-donating group, which can affect the electrophilicity of the carbonyl carbon. The methyl group (-CH₃) is a weak electron-donating group. These effects are in contrast to substituents on other benzoyl chloride derivatives. For instance, a trifluoromethyl group (-CF₃) is strongly electron-withdrawing, which would significantly increase the electrophilicity of the carbonyl carbon.

The reactivity of acyl halides is also influenced by the nature of the halide itself, with the general trend being RCOI > RCOBr > RCOCl > RCOF. chemcess.com In electrophilic aromatic substitution reactions, which are relevant to the synthesis of the parent benzoic acid, electron-donating groups like methoxy are activating and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups are deactivating. libretexts.orgpressbooks.pub

The table below compares this compound with some of its positional isomers and other substituted benzoyl chlorides to illustrate these effects.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Substituent Differences and Effects
This compound C₉H₉ClO₂184.62Features a methoxy group at the 3-position and a methyl group at the 2-position.
2-Methoxybenzoyl chloride C₈H₇ClO₂170.59Lacks the methyl group. The methoxy group at the ortho position influences reactivity.
3-Methylbenzoyl chloride C₈H₇ClO154.59Lacks the methoxy group, which reduces electronic donation to the carbonyl group. nih.gov
2-Methoxy-3-(trifluoromethyl)benzoyl Chloride C₉H₆ClF₃O₂238.59The strongly electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon compared to the methoxy group.

Evolution of Synthetic Strategies for Benzoyl Chloride Derivatives

The synthesis of benzoyl chloride and its derivatives has evolved over time, with various methods developed to improve efficiency, yield, and safety.

Traditional Methods: A common and long-standing method for preparing benzoyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent. google.com Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, converting the carboxylic acid into its more reactive acyl chloride derivative. google.com Other classic reagents include phosphorus pentachloride (PCl₅) and oxalyl chloride. prepchem.com For example, the synthesis of this compound can be achieved by reacting 2-methyl-3-methoxybenzoic acid with thionyl chloride or oxalyl chloride.

Modern Synthetic Approaches: More recent developments in synthetic methodology aim for milder conditions, higher yields, and greater functional group tolerance. Research has explored various catalytic systems and alternative reagents. For instance, the use of α,α-dichlorodiphenylmethane as a chlorinating agent with a catalyst like FeCl₃ allows for the conversion of carboxylic acids to acyl chlorides under mild conditions. organic-chemistry.org Another approach involves the use of chloro tropylium (B1234903) chloride, which facilitates the rapid generation of acyl chlorides from carboxylic acids under very gentle reaction conditions. organic-chemistry.org

A patent describes a method for synthesizing 2-methyl-3-methoxybenzoyl chloride directly from 2-methyl-3-methoxybenzene magnesium chloride (a Grignard reagent) and bis(trichloromethyl)carbonate in the presence of an organic solvent and a catalyst. google.com This indicates a departure from the traditional carboxylic acid starting material. Furthermore, methods for producing high-purity benzoyl chloride often involve vacuum distillation to purify the crude product obtained from the reaction of benzoic acid and thionyl chloride. google.com The evolution of these synthetic strategies reflects a continuous drive towards more efficient, safer, and environmentally conscious chemical manufacturing. google.com

Properties

IUPAC Name

2-methoxy-3-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUPQFHWGYHBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406403
Record name 2-methoxy-3-methylbenzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22256-43-5
Record name 2-methoxy-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Methoxy 3 Methylbenzoyl Chloride

Established Synthetic Routes from Carboxylic Acid Precursors

The primary and most conventional method for synthesizing 2-methoxy-3-methylbenzoyl chloride involves the chlorination of its corresponding carboxylic acid, 2-methyl-3-methoxybenzoic acid. google.com This transformation can be achieved using several chlorinating agents, each with its own set of reaction conditions and efficiencies.

Chlorination Reactions of 2-Methyl-3-methoxybenzoic Acid

The conversion of the carboxylic acid group to an acyl chloride is a fundamental reaction in organic synthesis. For 2-methyl-3-methoxybenzoic acid, this is typically accomplished through the use of reagents like thionyl chloride, phosphorus pentachloride, or oxalyl chloride. masterorganicchemistry.com

Thionyl chloride is a widely used reagent for the preparation of acyl chlorides from carboxylic acids due to its reliability and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. masterorganicchemistry.comorgsyn.org The reaction involves refluxing 2-methyl-3-methoxybenzoic acid with an excess of thionyl chloride. The general mechanism proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride. masterorganicchemistry.com

A typical laboratory-scale synthesis involves charging a reaction vessel with 2-methyl-3-methoxybenzoic acid and then adding thionyl chloride. prepchem.com The mixture is often heated to ensure the complete dissolution of the acid and to drive the reaction to completion. prepchem.com The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction rate. rsc.orgorgsyn.org

Table 1: Reaction Parameters for Thionyl Chloride Mediated Synthesis

ParameterValue/ConditionSource
Reactant2-Methyl-3-methoxybenzoic acid
ReagentThionyl Chloride (SOCl₂) masterorganicchemistry.com
Catalyst (optional)N,N-Dimethylformamide (DMF) rsc.orgorgsyn.org
Reaction TemperatureReflux orgsyn.org
ByproductsSO₂, HCl masterorganicchemistry.com

Phosphorus pentachloride is another effective reagent for converting carboxylic acids to their corresponding acyl chlorides. masterorganicchemistry.com The reaction with 2-methyl-3-methoxybenzoic acid yields this compound along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. quora.com

The reaction is typically carried out by mixing the carboxylic acid and PCl₅. The reaction is generally vigorous and may not require external heating to proceed.

Table 2: Comparison of Chlorinating Agents

ReagentByproductsRemarksSource
SOCl₂SO₂, HCl (gaseous)Easy removal of byproducts masterorganicchemistry.com
PCl₅POCl₃ (liquid), HCl (gaseous)POCl₃ has a high boiling point and may require careful separation quora.com
(COCl)₂CO, CO₂, HCl (gaseous)Reaction can be run at lower temperatures pearson.comyoutube.com

Oxalyl chloride is a milder and highly efficient reagent for the synthesis of acyl chlorides. masterorganicchemistry.com Its reaction with a carboxylic acid, often in the presence of a catalytic amount of DMF, proceeds at or below room temperature and produces only gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride), which simplifies the workup procedure. youtube.com The reaction mechanism involves the formation of a Vilsmeier-type intermediate from oxalyl chloride and DMF, which then acts as the active chlorinating agent. youtube.com This method is particularly useful when other sensitive functional groups are present in the molecule.

The choice of solvent and reaction conditions is crucial for maximizing the yield and purity of this compound. Anhydrous conditions are essential to prevent the hydrolysis of the acyl chloride product back to the carboxylic acid. orgsyn.org

Commonly used solvents include anhydrous toluene (B28343) and dichloromethane. Toluene is often favored for reactions conducted at higher temperatures, such as those using thionyl chloride, as it allows for refluxing at a suitable temperature to drive the reaction. Dichloromethane is a good choice for reactions that proceed at lower temperatures, such as those with oxalyl chloride, due to its lower boiling point and ability to dissolve a wide range of organic compounds. orgsyn.org

Optimization strategies often involve:

Controlling the stoichiometry of the reagents: Using a slight excess of the chlorinating agent ensures complete conversion of the carboxylic acid.

Catalyst use: As mentioned, catalytic DMF significantly accelerates reactions with thionyl chloride and is essential for the oxalyl chloride method. rsc.orgyoutube.com

Temperature control: Maintaining the optimal temperature for each specific chlorinating agent is key to preventing side reactions and decomposition of the product.

After the reaction is complete, the crude this compound must be purified. The primary method for purification is distillation. Excess thionyl chloride or other volatile reagents are typically removed first, often under reduced pressure. orgsyn.orgprepchem.com

Vacuum distillation is employed to separate the product from non-volatile impurities and any remaining high-boiling byproducts like phosphoryl chloride. This technique is crucial as it allows for distillation at a lower temperature, preventing thermal decomposition of the product. The boiling point of this compound is approximately 257 °C at atmospheric pressure, but under reduced pressure, it can be distilled at a more manageable temperature. chemdad.com For instance, a boiling point of 130–135 °C has been reported under reduced pressure.

Fractional distillation can be used to separate the product from impurities with close boiling points, ensuring a high degree of purity.

Innovative and Green Synthetic Approaches

Grignard Reaction-Based Synthesis Utilizing 2-Methyl-3-methoxyphenyl Magnesium Chloride

A significant breakthrough in the synthesis of this compound involves a one-pot reaction using a Grignard reagent. This method is noted for its mild reaction conditions, simple procedural steps, and enhanced safety profile. google.com The core of this process is the formation of 2-Methyl-3-methoxyphenyl magnesium chloride, which then reacts to form the desired acid chloride. google.com

Substitution of Highly Toxic Phosgene (B1210022) with Less Hazardous Reagents (e.g., Trichloromethyl Carbonic Ester)

Historically, the synthesis of benzoyl chlorides often involved the use of highly toxic reagents such as phosgene. google.com Modern methods have successfully substituted phosgene with safer alternatives like bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547), or trichloromethyl carbonic ester (diphosgene). google.comorgsyn.org Trichloromethyl carbonic ester, while still toxic, is a less volatile liquid compared to phosgene, making it easier and safer to handle in a laboratory setting. orgsyn.org This substitution significantly reduces the risks associated with the manufacturing process, aligning with the principles of green chemistry. google.comorgsyn.org The reaction involves dissolving the trichloromethyl carbonic ester in an organic solvent and then reacting it with the Grignard reagent. google.com

Catalytic Enhancements in Grignard-Mediated Syntheses (e.g., Triethylamine (B128534), Pyridine (B92270), Methyl Piperidine)

To improve the efficiency of the Grignard-based synthesis, various catalysts are employed. Tertiary amines such as triethylamine, pyridine, and N-methylpiperidine have been shown to be effective. google.com These catalysts facilitate the reaction, leading to higher yields and more controlled reaction kinetics. google.com For instance, the use of triethylamine as a catalyst in the reaction between 2-Methyl-3-methoxyphenyl magnesium chloride and trichloromethyl carbonic ester has been documented to produce high-purity this compound. google.com While both pyridine and triethylamine can act as catalysts, their effectiveness can vary based on the specific reaction. Pyridine's planar structure and the unimpeded electron pair on its nitrogen atom can make it a more effective catalyst in certain contexts. researchgate.net In some syntheses, triethylamine has demonstrated superior results in terms of yield. scispace.com The choice of catalyst is a critical parameter that can be optimized to maximize the efficiency of the synthesis. google.com

Synchronous Addition Techniques for Controlled Reactivity

Control over the reaction rate and temperature is crucial for the successful and safe synthesis of this compound via the Grignard pathway. A synchronous addition technique is employed, where the Grignard solution and the solution of trichloromethyl carbonic ester are added dropwise simultaneously into a reactor containing the catalyst and a solvent. google.com This method allows for precise control of the reaction temperature, typically maintained between 10-25°C. google.com By carefully managing the rate of addition, the reactivity is controlled, preventing runaway reactions and the formation of unwanted byproducts. After the addition is complete, the mixture is typically stirred for an additional 2-3 hours to ensure the reaction goes to completion. google.com

Environmentally Benign Preparative Methods

Alkaline Hydrolysis of Methyl 2-Methyl-3-methoxybenzoate

An alternative green approach to obtaining the precursor for this compound is through the alkaline hydrolysis of methyl 2-methyl-3-methoxybenzoate. This ester can be hydrolyzed to 2-Methoxy-3-methylbenzoic acid, which can then be converted to the desired acid chloride. This method avoids the use of highly reactive and hazardous organometallic reagents. The resulting 2-Methoxy-3-methylbenzoic acid can subsequently be reacted with a chlorinating agent, such as thionyl chloride, to yield this compound. googleapis.com This two-step process offers a safer and more environmentally friendly route compared to older methods that start from more hazardous materials.

Research Findings Summary

Synthetic Route Key Reagents Catalyst Key Features Yield
Grignard Reaction2-Methyl-3-methoxyphenyl magnesium chloride, Trichloromethyl carbonic esterTriethylamine, Pyridine, N-MethylpiperidineSubstitution of phosgene, mild conditions, synchronous addition for controlled reactivity. google.comHigh Purity (e.g., 98.85%) google.com
Hydrolysis RouteMethyl 2-methyl-3-methoxybenzoate, Thionyl chlorideNot explicitly required for hydrolysisEnvironmentally benign precursor synthesis. googleapis.comNot specified
Azeotropic Dehydration in Catalytic Acylation Reactions

A notable green preparation method for this compound involves the use of azeotropic dehydration in the final acylation step. This process begins with the alkaline hydrolysis of methyl 2-methyl-3-methoxybenzoate to yield 2-Methoxy-3-methylbenzoic acid. The crucial step is the subsequent reaction of this carboxylic acid with an acylating chlorination agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃), under catalytic conditions.

The implementation of azeotropic dehydration is key to driving the reaction to completion and achieving high yields. By adding a solvent that forms an azeotrope with water (the byproduct of the reaction), the water is continuously removed from the reaction mixture. This shifting of the equilibrium in favor of the product, this compound, is a classic and effective strategy in esterification and acylation reactions. This method not only improves the conversion rate but also aligns with green chemistry principles by potentially reducing the required excess of the chlorinating agent and simplifying the purification process.

Process Intensification and Efficiency Improvement

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. In the context of this compound synthesis, this involves the development of one-pot protocols, the use of microwave assistance to accelerate reactions, and the strategic selection of environmentally benign solvents and reagents.

Development of One-Pot Synthetic Protocols

A significant advancement in the synthesis of this compound is the development of a one-pot method that avoids the isolation of intermediates, thereby saving time, resources, and reducing waste. google.com This process utilizes a Grignard reagent, 2-methyl-3-methoxyphenyl magnesium chloride, which is reacted directly with bis(trichloromethyl)carbonate, commonly known as triphosgene. google.com Triphosgene serves as a safer, solid substitute for the highly toxic and difficult-to-handle phosgene gas. google.com

Table 1: One-Pot Synthesis of this compound via Grignard Reaction

Parameter Details Reference
Grignard Reagent 2-methyl-3-methoxyphenyl magnesium chloride google.com
Acylating Agent Bis(trichloromethyl)carbonate (Triphosgene) google.com
Catalysts Triethylamine, Pyridine, Methyl piperidine (B6355638) (or mixtures) google.com
Solvents Tetrahydrofuran (B95107) (THF), Toluene, Isopropyl ether google.com
Reaction Temperature 10-25 °C google.com
Reported Purity >98% google.com

This table summarizes the typical reagents and conditions for the one-pot synthesis.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics and Purity Enhancement

Microwave-assisted organic synthesis has emerged as a powerful tool for process intensification, offering dramatic reductions in reaction times, increased yields, and enhanced product purity. nih.gov While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in the provided results, the principles can be applied. The technique utilizes microwave energy to rapidly and uniformly heat the reaction mixture, often leading to a significant acceleration of chemical transformations compared to conventional heating methods. nih.govnih.gov

In analogous syntheses, such as the formation of quinoline (B57606) and 1,2,3-triazole derivatives, the use of microwave irradiation has been shown to decrease reaction times from several hours to mere minutes, while simultaneously improving yields by 10-20%. nih.gov This acceleration is attributed to the efficient and direct coupling of microwave energy with the polar molecules in the reaction mixture. For the synthesis of this compound, a microwave-assisted approach could potentially accelerate the formation of the acid chloride from the corresponding carboxylic acid, leading to higher throughput and improved purity by minimizing the formation of thermal degradation byproducts. nih.govnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (General Findings)

Parameter Conventional Heating Microwave Irradiation Reference
Reaction Time Hours (e.g., 2-15 h) Minutes (e.g., 5-15 min) nih.gov
Product Yield Good to High Excellent (often 10-20% higher) nih.gov
Product Purity Good High to Excellent nih.govnih.gov
Energy Efficiency Lower Higher

This table illustrates the general advantages of microwave-assisted synthesis as reported in the synthesis of various heterocyclic compounds.

Strategic Application of Greener Solvents and Reagents

The principles of green chemistry are increasingly being integrated into chemical manufacturing to minimize environmental impact. The strategic selection of solvents and reagents is a cornerstone of this approach. utoronto.ca

In the synthesis of this compound, the use of triphosgene instead of phosgene gas is a prime example of selecting a greener reagent. google.com While still requiring careful handling, solid triphosgene is significantly safer to transport, store, and use than gaseous phosgene. google.com

The choice of solvent is also critical, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. acs.org Traditional solvents like dichloromethane, DMF (Dimethylformamide), and NMP (N-Methyl-2-pyrrolidone) are being replaced with more environmentally benign alternatives. merckmillipore.com Greener solvents suitable for syntheses like that of this compound include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable resources and have a better environmental, health, and safety profile than their traditional counterparts like THF or halogenated solvents. merckmillipore.com Other alternatives include carbonates like ethylene (B1197577) and propylene (B89431) carbonate, and polyethylene (B3416737) glycols (PEGs), which are less toxic and have lower vapor pressures. merckmillipore.com The use of simple alcohols like ethanol (B145695) or isopropanol, or alkanes such as heptane, is also considered environmentally preferable. utoronto.ca

Table 3: Greener Solvent Alternatives

Conventional Solvent Greener Alternative(s) Key Advantages of Greener Solvent Reference
Tetrahydrofuran (THF) 2-Methyltetrahydrofuran (2-MeTHF) Higher boiling point, lower vapor pressure merckmillipore.com
Dichloromethane (DCM) Cyclopentyl methyl ether (CPME) Reduced explosion range, not halogenated merckmillipore.com
Dimethylformamide (DMF) Ethylene Carbonate, Propylene Carbonate Lower vapor pressure, higher flash point merckmillipore.com
Dimethylsulfoxide (DMSO) Polyethylene Glycols (e.g., PEG200, PEG400) Increased biodegradability, lower toxicity merckmillipore.com

This table presents potential greener solvent substitutions relevant to organic synthesis.

Mechanistic Investigations and Reactivity Profiles of 2 Methoxy 3 Methylbenzoyl Chloride

Electrophilic Reactivity in Aromatic Functionalization

2-Methoxy-3-methylbenzoyl chloride is a reactive acyl chloride derivative that participates in a variety of organic transformations, most notably as an electrophile in aromatic functionalization reactions. The presence of the electron-withdrawing acyl chloride group activates the carbonyl carbon, making it susceptible to nucleophilic attack. This inherent electrophilicity is central to its utility in synthesizing complex aromatic ketones.

A primary application of this compound's electrophilic nature is in Friedel-Crafts acylation. iitk.ac.in This reaction is a cornerstone of organic synthesis for forging carbon-carbon bonds and introducing an acyl group onto an aromatic ring. libretexts.org The reaction involves treating an aromatic compound with the acyl chloride in the presence of a Lewis acid catalyst. iitk.ac.in Because the product of a Friedel-Crafts acylation is a deactivated ketone, it does not typically undergo a second substitution, which allows for the synthesis of monoacylated products. organic-chemistry.org This makes the reaction a highly effective method for producing specifically substituted aromatic ketones. libretexts.org

Lewis acids, with aluminum chloride (AlCl₃) being a common and potent choice, are essential for Friedel-Crafts acylation to proceed. iitk.ac.inmasterorganicchemistry.com The catalyst's primary function is to activate the acyl chloride. Aluminum chloride, being an electron-deficient species, coordinates with the chlorine atom of the benzoyl chloride. chemguide.co.uk This interaction weakens the carbon-chlorine bond and facilitates its cleavage, leading to the formation of a highly reactive electrophile known as an acylium ion. quora.comyoutube.com This resonance-stabilized acylium ion is a powerful electrophile that is then attacked by the electron-rich aromatic ring. libretexts.org After the aromatic ring attacks the electrophile, a subsequent deprotonation step regenerates the aromatic system and the Lewis acid catalyst, allowing it to participate in further catalytic cycles. masterorganicchemistry.comchemguide.co.uk

The regioselectivity of the Friedel-Crafts acylation—that is, the position on the activated aromatic substrate where the acyl group is introduced—is governed by the directing effects of the substituents already present on that substrate. Activating groups, such as alkoxy (e.g., methoxy) and alkyl groups, are typically ortho, para-directors. masterorganicchemistry.com For instance, in the acylation of an activated aromatic compound like anisole (B1667542) (methoxybenzene), the incoming 2-methoxy-3-methylbenzoyl group would be directed to the positions ortho and para to the methoxy (B1213986) group of the anisole. The para product is often favored due to reduced steric hindrance compared to the ortho position. masterorganicchemistry.com

Optimizing the yield for a specific ketone synthesis involves controlling several reaction parameters. Key factors include the reaction temperature, the choice of solvent, and the molar ratio of the reactants and the catalyst. Studies on similar acylation reactions have shown that adjusting these conditions is crucial for maximizing the conversion of the benzoyl chloride and the selectivity for the desired product isomer. rsc.org For example, a stoichiometric amount of the Lewis acid catalyst is often required because both the reactant acyl chloride and the product ketone can form complexes with it. organic-chemistry.org

Table 1: Factors Influencing Friedel-Crafts Acylation Yield and Regioselectivity
ParameterInfluence on ReactionOptimization Strategy
Catalyst StoichiometryA stoichiometric amount of Lewis acid (e.g., AlCl₃) is often necessary as it complexes with both the acyl chloride and the product ketone. organic-chemistry.orgUse of at least one equivalent of AlCl₃ relative to the acyl chloride to ensure complete activation and drive the reaction to completion.
TemperatureReaction rates increase with temperature, but side reactions and product decomposition can also occur at higher temperatures.The reaction is often started at a low temperature during the addition of reagents and then heated to ensure completion. libretexts.org
Substrate Directing GroupsSubstituents on the aromatic ring direct the incoming acyl group to specific positions (ortho, para, or meta). masterorganicchemistry.comSelect a substrate with appropriate directing groups to achieve the desired regiochemistry of the final ketone product.
Steric HindranceBulky groups on either the acyl chloride or the aromatic substrate can hinder the reaction, often favoring substitution at less sterically crowded positions (e.g., para over ortho). masterorganicchemistry.comConsider steric profiles of both reactants when predicting the major product isomer.

Friedel-Crafts Acylation Reactions with Activated Aromatic Systems

Intramolecular and Intermolecular Steric Effects on Reaction Rates

Steric effects play a significant role in the reactivity of this compound. These effects arise from the spatial arrangement of atoms within the molecule (intramolecular) and from interactions with other molecules (intermolecular), directly influencing the speed at which reactions occur.

The structure of this compound features a methyl group at the 3-position, which is ortho to the acyl chloride functional group. This ortho-methyl group introduces considerable steric hindrance around the reactive carbonyl center. This steric bulk can physically impede the approach of a nucleophile, such as an activated aromatic ring, to the electrophilic carbonyl carbon. Consequently, the activation energy for the reaction is increased, leading to a slower reaction rate compared to less hindered benzoyl chlorides.

The impact of the ortho-methyl group's steric hindrance becomes clear when comparing the reactivity of this compound with its constitutional isomers where the methyl group is in the meta or para position relative to the acyl chloride.

Para-Substituted Isomer : An isomer such as 4-methyl-2-methoxybenzoyl chloride would have its methyl group at the para position, far from the acyl chloride group. This placement results in significantly less steric hindrance at the reaction site. As a result, this isomer would be expected to react more rapidly in Friedel-Crafts acylations than the ortho-substituted this compound.

Meta-Substituted Isomer : An isomer like 5-methyl-2-methoxybenzoyl chloride, with the methyl group meta to the acyl chloride, would also exhibit less steric hindrance around the reactive center compared to the ortho isomer. While the electronic influence would be similar, the reduced steric clash would likely permit a faster reaction rate.

The general principle is that as the substituent moves further from the reactive acyl chloride group, the steric inhibition of the reaction decreases, leading to an increase in the reaction rate.

Table 2: Comparative Steric Effects and Expected Reactivity of Isomeric Methyl-Methoxybenzoyl Chlorides
IsomerSubstitution Pattern (Methyl relative to Acyl Chloride)Steric Hindrance at Reaction CenterExpected Relative Reaction Rate
This compoundOrthoHighSlowest
2-Methoxy-5-methylbenzoyl chloride (Hypothetical)MetaLowFaster
2-Methoxy-4-methylbenzoyl chloride (Hypothetical)ParaMinimalFastest

Electronic Influence of Substituents on Carbonyl Electrophilicity

The reactivity of an acyl chloride is fundamentally governed by the electrophilicity of its carbonyl carbon. In this compound, the benzene (B151609) ring is decorated with two substituents: a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 3-position. Both of these groups are classified as electron-donating groups, which significantly modulate the electronic environment of the benzoyl chloride moiety. Their combined influence reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity compared to unsubstituted benzoyl chloride or derivatives bearing electron-withdrawing groups. libretexts.org

The methoxy group, positioned ortho to the acyl chloride function, exerts a powerful electron-donating effect primarily through resonance (a positive mesomeric effect, +M). One of the lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This delocalization extends to the carbonyl group, effectively pushing electron density towards the carbonyl carbon. libretexts.org This process creates resonance structures where the positive charge is dispersed away from the carbonyl carbon and onto the oxygen atom. The direct consequence of this resonant stabilization is a reduction in the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. libretexts.org While the methyl group at the 3-position also contributes a modest electron-donating inductive effect, the resonance from the ortho-methoxy group is the dominant factor in deactivating the carbonyl group.

In stark contrast to the electron-donating methoxy group, substituents like trifluoromethyl (-CF₃) and chlorine (-Cl) are strongly electron-withdrawing. nih.gov These groups enhance the electrophilicity of the carbonyl carbon through potent inductive (-I) and, in some cases, mesomeric (-M) effects. wikipedia.org

Trifluoromethyl Group (-CF₃): This group is intensely electron-withdrawing due to the high electronegativity of the three fluorine atoms (a strong -I effect). It pulls electron density away from the benzene ring, which in turn withdraws density from the carbonyl carbon, making it significantly more electron-deficient and thus more reactive toward nucleophiles.

Chlorine Atom (-Cl): As a halogen, chlorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). libretexts.orgnih.gov While it also has a weak electron-donating resonance effect (+M) due to its lone pairs, the inductive effect overwhelmingly dominates in acyl chlorides. wikipedia.org This results in a net withdrawal of electron density, increasing carbonyl electrophilicity and rendering the molecule more prone to nucleophilic acyl substitution. libretexts.orgeurochlor.org

The following table summarizes the contrasting electronic effects on the reactivity of the carbonyl group.

Substituent GroupPositionDominant Electronic EffectImpact on Carbonyl ElectrophilicityConsequent Reactivity
Methoxy (-OCH₃) 2- (ortho)+M (Resonance Donation)DecreasesReduced
Methyl (-CH₃) 3- (meta)+I (Inductive Donation)DecreasesReduced
Chlorine (-Cl) (e.g., 3- or 4-)-I (Inductive Withdrawal)IncreasesEnhanced
Trifluoromethyl (-CF₃) (e.g., 3- or 4-)-I (Inductive Withdrawal)Strongly IncreasesStrongly Enhanced

Hydrolytic Stability and Mitigation Strategies in Organic Media

Acyl chlorides are notoriously sensitive to moisture, readily undergoing hydrolysis to form the corresponding carboxylic acid and hydrogen chloride (HCl). physicsandmathstutor.comlibretexts.org This reaction proceeds via a nucleophilic acyl substitution mechanism, initiated by the attack of a water molecule on the electrophilic carbonyl carbon. docbrown.info

The hydrolytic stability of a specific benzoyl chloride derivative is directly linked to the electronic nature of its substituents. For this compound, the electron-donating methoxy group reduces the electrophilicity of the carbonyl carbon. Consequently, it is less susceptible to hydrolysis compared to benzoyl chlorides activated by electron-withdrawing groups like -Cl or -CF₃, which increase the carbonyl's positive character and accelerate the rate of water attack. Despite this relative stability, the compound is still moisture-sensitive, and precautions are necessary in organic synthesis to prevent unwanted hydrolysis. researchgate.net

Effective mitigation strategies are crucial to preserve the integrity of the acyl chloride during reactions in organic media.

Key Mitigation Strategies:

Use of Anhydrous Solvents: Conducting reactions in thoroughly dried, non-protic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or chlorinated solvents is fundamental to minimizing contact with water. researchgate.net

Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents atmospheric moisture from entering the reaction vessel.

Addition of an Acid Scavenger: The hydrolysis reaction produces HCl, which can catalyze further hydrolysis. libretexts.org To counteract this, a non-nucleophilic, non-aqueous base like pyridine (B92270) or triethylamine (B128534) (TEA) is often added to the reaction mixture. libretexts.orgresearchgate.net This base acts as an acid scavenger, neutralizing the HCl as it is formed.

The table below outlines the relative hydrolytic reactivity and corresponding mitigation approaches.

Compound TypeDriving Electronic FactorRelative Hydrolysis RatePrimary Mitigation Strategies
This compound Electron-Donating Groups (-OCH₃, -CH₃)SlowerUse of anhydrous solvents and inert atmosphere; acid scavenger recommended.
Benzoyl chloride (unsubstituted) ReferenceModerateUse of anhydrous solvents, inert atmosphere, and an acid scavenger.
Trifluoromethyl/Chloro-benzoyl chloride Electron-Withdrawing Groups (-CF₃, -Cl)FasterStrict exclusion of water is critical; use of anhydrous solvents, inert atmosphere, and an acid scavenger is essential.

Synthetic Utility and Applications in Advanced Chemical Synthesis

Intermediate in Agrochemical Development

The primary and most well-documented application of 2-Methoxy-3-methylbenzoyl chloride is in the field of agrochemicals, where it functions as an essential precursor for innovative insect control agents.

Precursor in the Synthesis of Selective Insect Growth Regulators (e.g., Methoxyfenozide)

This compound is a key intermediate in the industrial synthesis of Methoxyfenozide, a highly selective insect growth regulator (IGR). Methoxyfenozide is a diacylhydrazine-class insecticide that functions by mimicking the insect molting hormone, 20-hydroxyecdysone. This action induces a premature and lethal molting process in the larvae of Lepidoptera (moths and butterflies), while exhibiting low toxicity to non-target organisms, including mammals and beneficial insects.

The synthesis of Methoxyfenozide involves the reaction of this compound with N-tert-butyl-N'-(3,5-dimethylbenzoyl)hydrazine. The acyl chloride's reactivity allows for the efficient formation of the final amide linkage, completing the Methoxyfenozide structure. The production of the acyl chloride itself is typically achieved by chlorinating its corresponding carboxylic acid, 3-methoxy-2-methylbenzoic acid, using reagents such as thionyl chloride or triphosgene (B27547). google.com

Production of Deuterium-Labeled Insecticides (e.g., Methoxyfenozide-d9)

In addition to the parent compound, this compound is also crucial for synthesizing isotopically labeled versions of insecticides, such as Methoxyfenozide-d9. chemicalbook.comchemdad.com Deuterium-labeled compounds are indispensable tools in metabolic studies, environmental fate analysis, and pharmacokinetic research. By incorporating deuterium (B1214612) atoms, researchers can accurately trace and quantify the insecticide and its metabolites in various matrices. The synthesis of Methoxyfenozide-d9 utilizes a deuterated form of the this compound intermediate, demonstrating the compound's integral role in producing analytical standards for regulatory and research purposes. chemicalbook.com

Building Block for Pharmaceutical Intermediates

The electrophilic nature of the acyl chloride group makes this compound a versatile reagent for creating carbon-nitrogen and carbon-oxygen bonds, a fundamental process in the construction of pharmaceutically relevant molecules.

Synthesis of Bioactive Molecules (e.g., Steroidal 2-methoxybenzoates, Fluoroquinolone Derivatives)

While the direct use of this compound in the synthesis of steroidal 2-methoxybenzoates is not extensively documented in available literature, the general reactivity of acyl chlorides allows for their use in the esterification of hydroxyl groups present in steroid skeletons. This type of reaction is a common strategy for modifying the properties of steroidal compounds.

In the realm of antibacterial agents, various substituted methoxybenzoyl chlorides are important building blocks for fluoroquinolone derivatives. For instance, the related compound 2,4,5-trifluoro-3-methoxybenzoyl chloride is a key starting material for synthesizing potent fluoroquinolone antibacterials like Moxifloxacin. Although direct application of the 2-methoxy-3-methyl isomer is not specified in prominent synthetic routes, the utility of its structural analogs highlights the importance of the methoxybenzoyl chloride scaffold in developing this class of pharmaceuticals.

Incorporation into Complex Alkaloid Structures (e.g., Kobusine (B1673741) Derivatives)

The acylation of complex natural products is a key strategy for modifying their biological activity. Research into the chemical modification of kobusine, a hetisine-type C20-diterpenoid alkaloid, has demonstrated the utility of related methoxybenzoyl chlorides. In these studies, positional isomers such as 2-methoxybenzoyl chloride and 3-methoxybenzoyl chloride have been reacted with the hydroxyl groups of the kobusine core. This acylation process yields a series of di-acylated derivatives, such as 11,15-di-(2-methoxybenzoyl)kobusine. Such modifications are crucial for exploring structure-activity relationships and developing new therapeutic agents from natural product scaffolds.

Formation of Diverse Methoxybenzamide Derivatives

One of the most fundamental and widely applied reactions of this compound is its reaction with primary or secondary amines to form substituted amide bonds. commonorganicchemistry.comchemguide.co.uk This reaction, often carried out in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, is a robust method for creating diverse libraries of methoxybenzamide derivatives. chegg.comhud.ac.uk These derivatives are of significant interest in medicinal chemistry as the benzamide (B126) moiety is a common feature in many biologically active compounds. The specific substitution pattern of this compound allows for the introduction of its unique methoxy-methylphenyl group into new chemical entities, enabling the exploration of their therapeutic potential.

Data Tables

Table 1: Agrochemical Applications of this compound

Application AreaTarget CompoundRole of this compound
Insect Growth RegulatorsMethoxyfenozideKey precursor for final acylation step
Analytical StandardsMethoxyfenozide-d9Intermediate for synthesis of the deuterated standard chemicalbook.comchemdad.com

Table 2: Pharmaceutical Applications of Methoxybenzoyl Chloride Scaffolds

Application AreaTarget Molecular ClassSpecific Reagent ExampleResulting Structure/Derivative
Alkaloid ModificationKobusine Derivatives2-Methoxybenzoyl chloride11,15-di-(2-methoxybenzoyl)kobusine
General Pharmaceutical SynthesisMethoxybenzamide DerivativesThis compoundN-substituted 2-methoxy-3-methylbenzamides chemguide.co.ukhud.ac.uk

Role in Material Science and Polymer Chemistry

The reactivity of the acyl chloride group, combined with the electronic and steric influence of the methoxy (B1213986) and methyl substituents, positions this compound as a compound of interest in material science. Its potential applications stem from its ability to react with various nucleophiles to form stable linkages, a fundamental process in the creation of new materials.

Monomer or Intermediate in Specialty Polymer Synthesis

While specific examples detailing the use of this compound as a monomer in polymerization are not extensively documented in publicly available literature, the role of similar benzoyl chloride derivatives is well-established in polymer chemistry. For instance, compounds like 3,5-Dichlorobenzoyl chloride are widely utilized in the synthesis of polymers. Acyl chlorides are often employed to introduce aromatic moieties into polymer backbones through reactions like polycondensation with diols or diamines.

In this context, this compound could theoretically act as a chain-terminating agent or a co-monomer to modify polymer properties. Its incorporation could enhance thermal stability, alter solubility, or introduce a site for further chemical modification. The methoxy and methyl groups would influence the final properties of the polymer, such as its refractive index and mechanical strength.

Application in UV-Curable Coatings and Inks

UV-curable coatings and inks rely on photoinitiators that absorb UV light and generate reactive species, such as free radicals, to initiate polymerization. rsc.orgbibliotekanauki.pl These systems offer rapid curing times and low volatile organic compound (VOC) emissions. researchgate.net The photoinitiators are often complex organic molecules, and while this compound is not a primary photoinitiator itself, it can serve as a precursor for their synthesis.

The benzoyl moiety is a common structural element in many photoinitiators. For example, derivatives like 2-hydroxy-2-methyl-1-phenyl-propan-1-one (a common photoinitiator) feature a substituted benzene (B151609) ring. researchgate.net It is plausible that this compound could be used to synthesize more complex photoinitiator molecules, where its specific substitution pattern could be leveraged to fine-tune the absorption characteristics and reactivity of the final product. The development of novel photoinitiators is crucial for advancing UV-curing technology, particularly for applications requiring specific curing depths and speeds. rsc.org

Generation of Specialized Organic Reagents

The high reactivity of the acyl chloride functional group makes this compound an excellent starting material for the synthesis of a variety of specialized organic reagents. These reagents, in turn, are used in a wide array of chemical transformations.

Synthesis of Acyl Isothiocyanates via Reaction with Thiocyanates

The reaction of acyl chlorides with thiocyanate (B1210189) salts (such as sodium or potassium thiocyanate) is a standard method for the preparation of acyl isothiocyanates. This transformation involves the displacement of the chloride ion by the thiocyanate nucleophile. Although a specific documented synthesis of 2-methoxy-3-methylbenzoyl isothiocyanate is not readily found, the general reaction is highly reliable.

The resulting acyl isothiocyanates are versatile synthetic intermediates. They can undergo reactions with amines to form acylthioureas, which have applications in medicinal chemistry and as ligands in coordination chemistry. The isothiocyanate group is also a key functional group in certain classes of pesticides and herbicides.

Preparation of Functionalized Benzyl (B1604629) Amine Derivatives

One of the most fundamental reactions of acyl chlorides is their reaction with amines to form amides. chemistrysteps.comchemguide.co.uk This reaction, known as acylation, is highly efficient and forms a stable amide bond. This compound readily reacts with primary and secondary amines to yield the corresponding N-substituted 2-methoxy-3-methylbenzamides. chegg.comlibretexts.org

These resulting amides are often stable final products themselves, with applications in pharmaceuticals and agrochemicals. For instance, the structurally related compound Methoxyfenozide is an insecticide synthesized from a similar benzoyl chloride derivative. chemdad.com Furthermore, the amide can be chemically reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford a functionalized benzyl amine derivative. libretexts.org This two-step sequence provides a reliable route to complex amine structures that are not otherwise easily accessible.

Contributions to Dye and Pigment Synthesis

The synthesis of dyes and pigments often involves the assembly of complex aromatic structures. Benzoyl chloride and its derivatives can serve as key building blocks in this field. They can be used to introduce the benzoyl group into a larger chromophore structure, which can significantly influence the color, fastness, and solubility of the resulting dye.

The substituents on the aromatic ring of this compound would play a crucial role in determining the properties of any dye derived from it. The electron-donating methoxy group and the methyl group can affect the absorption spectrum of the molecule, potentially shifting the color. While direct examples of dyes synthesized from this specific chloride are not prominent in the literature, the general utility of benzoyl chlorides in this area suggests its potential as a valuable intermediate for creating novel colorants.

Spectroscopic Characterization and Computational Modeling of 2 Methoxy 3 Methylbenzoyl Chloride and Its Synthetic Products

Advanced Spectroscopic Techniques for Structural Confirmation

A suite of spectroscopic techniques is employed to confirm the structure of 2-Methoxy-3-methylbenzoyl chloride, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons are expected. The methoxy group typically appears as a sharp singlet around 3.8 ppm, while the methyl protons also produce a singlet. The aromatic protons will exhibit more complex splitting patterns depending on their coupling with each other.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the acyl chloride is characteristically found far downfield. An Attached Proton Test (APT) or similar spectral editing techniques can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. The carbonyl carbon of the acyl chloride is expected to have a chemical shift of approximately 170 ppm, and the methoxy carbon signal should appear around 55 ppm.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
¹H Aromatic-H 7.0 - 8.0 Multiplet
¹H Methoxy (-OCH₃) ~3.8 Singlet
¹H Methyl (-CH₃) ~2.3 Singlet
¹³C Carbonyl (C=O) ~170 Singlet
¹³C Aromatic-C 120 - 160 Multiple Signals
¹³C Methoxy (-OCH₃) ~55 Quartet (in ¹H-coupled)

Note: Predicted values are based on typical chemical shift ranges and may vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ucdavis.edu The most prominent feature in the FT-IR spectrum of this compound is the intense absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the acyl chloride. spectroscopyonline.com This band is typically observed in the range of 1770–1800 cm⁻¹. The exact position of this peak can be influenced by the electronic effects of the substituents on the aromatic ring. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carbonyl (C=O) Stretch 1770 - 1800 Strong, Sharp
C-O (Aryl-ether) Stretch 1250 - 1300 Strong
C-Cl Stretch 650 - 850 Medium to Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Weak
C-H (Aromatic) Stretch 3000 - 3100 Medium to Weak

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk For this compound, the molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (184.62 g/mol ). nih.gov The presence of a chlorine atom would be indicated by an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion provides valuable structural clues. libretexts.org Common fragmentation pathways for benzoyl chlorides include the loss of the chlorine radical to form a stable acylium ion.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Formation Pathway
184/186 [C₉H₉ClO₂]⁺ Molecular Ion (M⁺)
149 [C₉H₉O₂]⁺ Loss of Cl radical from the molecular ion

Computational Chemistry Approaches for Understanding Reactivity and Structure

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into molecular properties that are difficult to measure directly.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can predict its most stable conformation (lowest energy state). These calculations can determine key geometric parameters like bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential, which are all crucial for understanding the molecule's reactivity towards nucleophiles.

While computational models are powerful, they are approximations. Experimental data from techniques like X-ray crystallography, which provides precise measurements of atomic positions in a crystal lattice, serve as the ultimate benchmark for validating computational results.

Discrepancies can arise between DFT-predicted geometries and those determined by X-ray crystallography. For instance, the calculated dihedral angle defining the orientation of the acyl chloride group relative to the aromatic ring might differ slightly from the experimental value. Such differences can be attributed to factors like the limitations of the theoretical model or the influence of intermolecular forces in the crystal lattice that are not accounted for in the gas-phase computational model. By comparing the computational and experimental data, researchers can refine their theoretical models to better reproduce the observed structure and reactivity. This iterative process of comparison and refinement leads to a more accurate and comprehensive understanding of the molecule's properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-methoxy-3-methylbenzoyl chloride, and what methodological considerations are critical for success?

  • Answer : A common route involves the reaction of 3-methoxy-2-methylbenzoic acid with chlorinating agents such as oxalyl chloride or thionyl chloride. Key considerations include maintaining anhydrous conditions to prevent hydrolysis and controlling reaction temperatures (typically 0–25°C) to minimize side reactions . Purification via vacuum distillation or chromatography is recommended to isolate the product, with NMR (¹H, ¹³C) and FTIR used to confirm the acyl chloride functional group (C=O stretch ~1770 cm⁻¹) .

Q. How should researchers handle this compound safely in laboratory settings?

  • Answer : Due to its corrosive nature (GHS05, H314), use nitrile gloves, chemical-resistant goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. Store in a cool, dry place under nitrogen to prevent moisture ingress .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • ¹H NMR : Look for aromatic protons in the δ 6.8–7.5 ppm range and methoxy (-OCH₃) singlet at δ ~3.8 ppm.
  • FTIR : Confirm the acyl chloride C=O stretch (~1770 cm⁻¹) and absence of carboxylic acid O-H (~2500–3300 cm⁻¹).
  • Mass Spectrometry : Molecular ion [M+] at m/z 184.59 (C₉H₉ClO₂) with fragmentation patterns consistent with methoxy and methyl substituents .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in amide coupling reactions?

  • Answer : Use a two-step protocol: (1) Generate the acyl chloride in situ using oxalyl chloride and catalytic DMF. (2) React with amines (e.g., ethylamine) in dry dichloromethane at 0°C, followed by warming to room temperature. Monitor by TLC (hexane:ethyl acetate, 3:1) to track conversion. Yields >85% are achievable with stoichiometric control and exclusion of moisture .

Q. What strategies mitigate instability issues of this compound during long-term storage?

  • Answer : Store under inert gas (argon/nitrogen) in amber glass vials at –20°C. Add molecular sieves (3Å) to absorb trace moisture. Periodically check purity via NMR; degradation products (e.g., carboxylic acid) appear as downfield shifts in ¹H NMR (δ ~12 ppm for -COOH) .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Answer : Use SHELXL for single-crystal X-ray refinement. Key parameters:

  • Space group determination (e.g., P2₁/c).
  • Refinement of anisotropic displacement parameters for Cl and O atoms.
  • Validate hydrogen bonding networks (e.g., C=O···H-N interactions in amides) using Mercury software .

Q. What analytical approaches address contradictory data in reaction mechanisms involving this compound?

  • Answer : Combine kinetic studies (e.g., monitoring by in situ IR) with computational modeling (DFT at B3LYP/6-31G* level) to elucidate intermediates. For example, competing pathways (e.g., nucleophilic acyl substitution vs. Friedel-Crafts acylation) can be distinguished via activation energy calculations .

Methodological Notes

  • Contradictions in Synthesis Routes : and describe differing chlorination methods (e.g., PCl₅ vs. oxalyl chloride). Validate via comparative yield analysis and side-product profiling.
  • Safety vs. Reactivity : While the compound’s corrosivity necessitates stringent PPE, its reactivity enables diverse applications in heterocyclic synthesis (e.g., isoxazole derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.